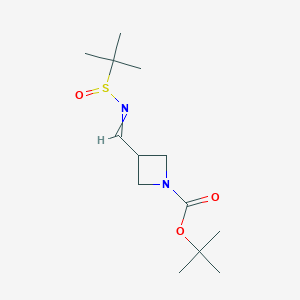
tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a tert-butyl group, and a sulfinyl-imino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl bromide or tert-butyl chloride under basic conditions.
Sulfinyl-imino Moiety Addition: The sulfinyl-imino group is added through reactions involving sulfinamides and aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The azetidine ring can participate in substitution reactions, where nucleophiles replace specific substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used to develop probes for studying biological processes due to its unique structural features.
Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The sulfinyl-imino moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The azetidine ring provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets.
Comparación Con Compuestos Similares
- tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}pyrrolidine-1-carboxylate
- tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}piperidine-1-carboxylate
Uniqueness:
- Structural Features: The presence of the azetidine ring distinguishes it from similar compounds with pyrrolidine or piperidine rings.
- Reactivity: The specific arrangement of functional groups in tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate imparts unique reactivity patterns, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C13H24N2O3S |
|---|---|
Peso molecular |
288.41 g/mol |
Nombre IUPAC |
tert-butyl 3-(tert-butylsulfinyliminomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-10(9-15)7-14-19(17)13(4,5)6/h7,10H,8-9H2,1-6H3 |
Clave InChI |
GDNNMZSPWRBPKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C=NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11714285.png)

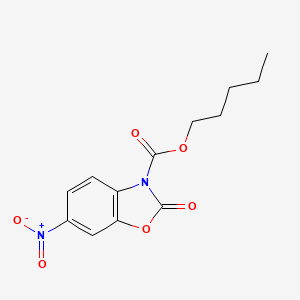
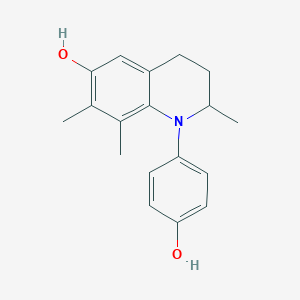
![2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B11714304.png)
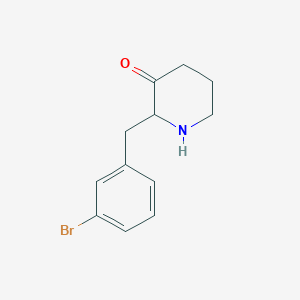
![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714334.png)
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)

![(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride](/img/structure/B11714348.png)
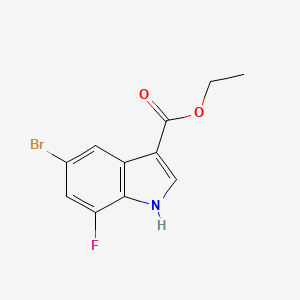
![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
